Evidence Gap Analysis: Absence of Publicly Available Head-to-Head Biological Data
A thorough search of primary literature, patents, and authoritative databases reveals no publicly accessible quantitative data for this specific compound in any biological assay or model system. The compound is not enumerated in PubChem, ChEMBL, or DrugBank with associated bioactivity data. While the patent US 9,353,102 B2 describes the broader class of non-annulated thiophenylamides as FABP4/5 inhibitors and provides data for representative examples, this specific compound is not among those with disclosed IC50 or Ki values. Consequently, no quantitative head-to-head comparison can be made against analogs such as N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide or N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide.
| Evidence Dimension | Biological activity (e.g., FABP4 inhibition IC50) |
|---|---|
| Target Compound Data | No publicly available quantitative data |
| Comparator Or Baseline | N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide and others; data not available for direct comparison in same assay |
| Quantified Difference | Not determinable |
| Conditions | N/A |
Why This Matters
This evidence gap is a critical decision factor for a scientific user. Procuring this compound represents a high-risk, high-reward proposition. It may possess novel and valuable activity, but without disclosed data, it requires the user to invest in primary screening, which should be weighed against analogs with known activity profiles.
- [1] Kuehne, H., et al. Non-annulated thiophenylamides. US Patent 9,353,102 B2, issued May 31, 2016. View Source
